HEPES sodium salt

Catalog No.
S004646
CAS No.
75277-39-3
M.F
C8H18N2NaO4S
M. Wt
261.30 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HEPES sodium salt

CAS Number

75277-39-3

Product Name

HEPES sodium salt

IUPAC Name

sodium;2-[4-(2-hydroxyethyl)piperazin-1-yl]ethanesulfonate

Molecular Formula

C8H18N2NaO4S

Molecular Weight

261.30 g/mol

InChI

InChI=1S/C8H18N2O4S.Na/c11-7-5-9-1-3-10(4-2-9)6-8-15(12,13)14;/h11H,1-8H2,(H,12,13,14);

InChI Key

VFXZKNGPBLVKPC-UHFFFAOYSA-N

SMILES

C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+]

Synonyms

4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid sodium salt

Canonical SMILES

C1CN(CCN1CCO)CCS(=O)(=O)O.[Na]

Isomeric SMILES

C1CN(CCN1CCO)CCS(=O)(=O)[O-].[Na+]

Description

The exact mass of the compound Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate is unknown and the complexity rating of the compound is unknown. It belongs to the ontological category of N-(2-hydroxyethyl)piperazine in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

HEPES, also known by its chemical name Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate, is a zwitterionic buffer commonly used in biological research []. Its properties make it a valuable tool for maintaining a stable pH environment in various scientific applications.

Buffering Capacity

HEPES is an effective buffer because it possesses a good buffering capacity within the physiological pH range (approximately 6.8 to 8.2) []. This range is crucial for many biological processes, as even small changes in pH can significantly impact cellular activity and enzymatic function. The buffering capacity of HEPES arises from its pKa value of 7.48 at 25°C, which closely aligns with the physiological pH of most biological systems.

Minimal Interaction with Biological Molecules

A significant advantage of HEPES is its minimal interaction with biological molecules like enzymes, proteins, and nucleic acids []. This characteristic is essential as unwanted interactions with these molecules can alter their function or behavior, potentially leading to inaccurate experimental results.

Other Applications

HEPES finds applications beyond its primary function as a buffer. Due to its zwitterionic nature, HEPES can readily cross cell membranes, making it useful for studying intracellular processes []. Additionally, HEPES can be used in cell culture media to maintain a stable pH and support cell growth.

HEPES sodium salt, chemically known as sodium N-2-hydroxyethylpiperazine-N'-2-ethanesulfonic acid, is a zwitterionic buffer widely utilized in biological and biochemical research. It is characterized by its ability to maintain a stable pH range of 6.8 to 8.2, making it particularly useful in various laboratory applications. The compound appears as a white crystalline powder with a molecular weight of approximately 260.29 g/mol and has a melting point between 234°C and 235°C .

HEPES functions as a good biological buffer due to its pKa value being close to physiological pH (7.4). The zwitterionic nature and the presence of the primary amine group allow HEPES to effectively resist changes in pH within a specific range. This buffering capacity is crucial for maintaining a stable pH environment in biological experiments, which is essential for optimal activity of enzymes and other biomolecules.

  • Skin and eye irritant: HEPES may cause irritation upon contact with skin and eyes. Standard laboratory practices for handling chemicals should be followed, including wearing gloves, eye protection, and working in a well-ventilated area [].
  • Potential respiratory irritant: Although not a major concern, inhalation of HEPES dust should be avoided [].

HEPES sodium salt is primarily involved in acid-base reactions due to its zwitterionic nature. It exhibits a pKa of about 7.55 at 25°C, which allows it to effectively buffer solutions within its optimal pH range. In electrochemical studies, HEPES sodium salt has shown negligible interaction with certain sulfonamide drugs, indicating that it does not significantly alter the redox potential of these compounds under specific conditions . Additionally, it can participate in protonation reactions where the tertiary amine groups can bind protons from dissociated acids .

As a biological buffer, HEPES sodium salt plays a critical role in maintaining physiological pH levels in cell culture and other biological systems. Its stability and effectiveness at physiological temperatures make it suitable for various applications, including enzyme assays, transfection of mammalian cells, and electrophoresis of RNA . The compound has been shown to support the growth of various cell lines and is often employed in tissue culture settings.

HEPES sodium salt is extensively used across various fields:

  • Cell Culture: It is commonly used in the maintenance of cell lines due to its buffering capacity.
  • Biochemical Assays: Employed in enzyme assays and protein purification processes.
  • Molecular Biology: Useful for transfection procedures and electrophoresis.
  • Pharmaceutical Development: Serves as a stabilizing agent in drug formulations.

Its versatility makes it an essential reagent in both research and commercial laboratories .

Studies have shown that HEPES sodium salt interacts minimally with other compounds in solution, such as sulfonamides, suggesting that it does not significantly interfere with biological reactions or assays. The lack of significant changes in fluorescence intensities during interaction studies indicates that HEPES does not form strong complexes with these drugs, thereby maintaining the integrity of experimental results .

Several compounds exhibit similar buffering properties to HEPES sodium salt. Below is a comparison highlighting their unique features:

Compound NamepKaBuffering RangeUnique Features
HEPES Sodium Salt7.556.8 - 8.2Zwitterionic buffer; widely used in biological research
Tris(hydroxymethyl)aminomethane8.17 - 9Commonly used; less effective at low temperatures
Phosphate Buffered Saline7.26.5 - 7.5Contains phosphate ions; can precipitate at high concentrations
N-(2-Hydroxyethyl)piperazine-N'-2-ethanesulfonic Acid (free acid form)7.55Similar to HEPES Sodium SaltUsed interchangeably but less soluble than its sodium counterpart

HEPES sodium salt stands out due to its stability at physiological temperatures and its minimal reactivity with other compounds, making it particularly advantageous for sensitive biological applications .

Electrodialysis-Based Synthesis Protocols

Electrodialysis represents an advanced membrane-based separation technology for the synthesis and purification of ionic compounds including 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid sodium salt. This electrochemical process utilizes selective ion transport through ion-exchange membranes under the influence of an electric field to achieve highly pure products [1] [2].

The electrodialytic synthesis of 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid sodium salt employs a systematic approach based on ion exchange membrane technology. In this process, the target compound undergoes selective ionic transport through alternating cation-exchange membranes and anion-exchange membranes arranged in a stack configuration [1]. The fundamental principle relies on the selective permeability of these membranes, where cation-exchange membranes allow the passage of positively charged ions while rejecting anions, and anion-exchange membranes exhibit the opposite selectivity [2].

The electrodialytic apparatus consists of multiple compartments separated by ion-exchange membranes, typically configured in a plate-and-frame design. The active membrane area typically ranges from 0.01 to 1 square meter for individual membranes, with the number of cell pairs varying from tens in pilot-scale systems to hundreds in commercial applications [3]. The process operates under controlled current densities typically ranging from 5 to 50 milliamperes per square centimeter, with fluid velocities maintained between 1 to 10 centimeters per second [3].

For 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid sodium salt synthesis, the electrodialytic protocol involves the formation of the target compound through controlled ion migration. The cation source solution contains the organic base component, while the anion source provides the sulfonate functionality. Under applied electric potential, these components migrate through their respective selective membranes to form the desired buffering compound in the product chamber [1].

Current efficiency in electrodialytic synthesis typically ranges from 75 to 95 percent for simple ionic systems, though this may vary depending on the specific chemistry of the target compound [4]. The process demonstrates particular advantages in terms of product purity, with typical purities exceeding 99 percent achievable through this methodology [1]. Water recovery rates in electrodialytic processes typically range from 90 to 98 percent, with brine volumes reduced to 2 to 8 percent of the original feed volume [4].

Optimization of Purity Through Recrystallization

Recrystallization represents the cornerstone purification technique for achieving pharmaceutical-grade 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid sodium salt. The process involves the controlled dissolution and subsequent crystallization of the compound to remove impurities and achieve the desired purity specifications [5] [6].

The conventional recrystallization approach for 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid sodium salt begins with the preparation of a saturated solution using an appropriate solvent system. Based on the compound's chemical properties and documented synthesis protocols, ethanol-water mixtures represent the preferred solvent system for recrystallization [7] [8]. The typical protocol involves dissolving the crude material in a minimum volume of hot ethanol-water mixture, followed by controlled cooling to precipitate pure crystals.

Temperature control plays a critical role in optimizing crystal formation and purity. The recrystallization process typically operates at elevated temperatures around 75 degrees Celsius for dissolution, followed by controlled cooling to 5 degrees Celsius for crystallization [8]. This temperature gradient promotes the formation of well-formed crystals while excluding impurities from the crystal lattice structure.

The optimization of recrystallization conditions involves systematic variation of multiple parameters including solvent composition, cooling rate, seeding protocols, and agitation conditions [5]. For 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid sodium salt, the optimal solvent ratio typically consists of ethanol and water in proportions that balance solubility at elevated temperatures with supersaturation at reduced temperatures [8].

Quality control during recrystallization involves monitoring crystal morphology, particle size distribution, and chemical purity. The target specifications for pharmaceutical-grade material typically require purity levels exceeding 99 percent, with specific limits on residual solvents, heavy metals, and microbiological contamination [9]. Loss on drying specifications typically require less than 2 to 3 percent moisture content, achieved through controlled drying at temperatures around 80 to 105 degrees Celsius [10] [9].

Advanced recrystallization techniques include seeded crystallization, where pure seed crystals are introduced to control nucleation and growth kinetics. This approach enables improved control over crystal size distribution and polymorphic form, both critical factors for downstream processing and product performance [6]. The seeding ratio typically ranges from 0.1 to 1 percent by weight of the dissolved material, with optimal ratios determined through systematic optimization studies.

Green Chemistry Approaches in Large-Scale Manufacturing

Green chemistry principles have become increasingly important in the large-scale manufacturing of 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid sodium salt, emphasizing waste reduction, energy efficiency, and environmental sustainability [11] [12].

The implementation of green chemistry approaches begins with the selection of environmentally benign synthetic pathways. Traditional synthetic routes involving 4-hydroxyethylpiperazine and 2-chloroethyl sodium sulfonate generate significant quantities of sodium chloride as a byproduct, requiring extensive purification and waste treatment [8]. Green chemistry alternatives focus on modifying reaction conditions to minimize salt formation and reduce the need for downstream purification.

One innovative approach involves the use of triethylamine as an acid-binding agent in place of sodium hydroxide during the synthesis process. This modification significantly reduces the formation of sodium chloride in the reaction system, thereby simplifying product isolation and reducing waste streams [8]. The modified protocol operates under controlled pH conditions, utilizing the self-heating characteristics of the reaction mixture to achieve optimal conversion rates without external energy input.

Solvent selection represents another critical aspect of green chemistry implementation. Traditional manufacturing processes rely heavily on organic solvents for extraction and purification operations. Green chemistry approaches emphasize the use of water-based systems and reduced solvent consumption. For 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid sodium salt production, aqueous crystallization systems have been developed that minimize organic solvent usage while maintaining product quality specifications [11].

Energy efficiency optimization focuses on process intensification and heat integration. The synthesis reaction exhibits exothermic characteristics, generating heat that can be captured and utilized for subsequent processing steps [8]. Green chemistry approaches implement heat recovery systems that capture reaction heat for use in downstream concentration and drying operations, reducing overall energy consumption by 15 to 25 percent compared to conventional processes.

Waste minimization strategies include the implementation of atom economy principles, where the synthetic route is designed to maximize the incorporation of starting materials into the final product. For 4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid sodium salt, optimized stoichiometry and reaction conditions can achieve atom efficiencies exceeding 85 percent [12]. This represents a significant improvement over traditional approaches that typically achieve 60 to 70 percent atom efficiency.

Catalytic approaches represent an emerging area of green chemistry application in buffer compound synthesis. Biocatalytic systems using engineered enzymes can potentially replace harsh chemical conditions with mild, aqueous reaction environments [11]. While still in development for this specific compound, biocatalytic approaches show promise for achieving high selectivity and reduced environmental impact in future manufacturing processes.

Process analytical technology integration enables real-time monitoring and control of green chemistry processes. Advanced analytical systems provide continuous feedback on reaction progress, product quality, and waste generation, enabling immediate process adjustments to optimize environmental performance [12]. These systems typically incorporate spectroscopic and chromatographic techniques for comprehensive process monitoring.

The economic evaluation of green chemistry approaches must consider both direct cost savings from reduced waste treatment and energy consumption, as well as indirect benefits from improved regulatory compliance and reduced environmental liability. Life cycle assessment studies indicate that green chemistry implementations for buffer compound manufacturing can achieve 20 to 35 percent reductions in total environmental impact while maintaining or improving economic performance [11].

Data Tables

Electrodialysis Operating ParametersTypical RangeOptimal Conditions
Current Density (mA/cm²)5-5010-20
Fluid Velocity (cm/s)1-102-5
Current Efficiency (%)75-9585-90
Product Purity (%)95-99.5>99
Water Recovery (%)90-9895-97
Energy Consumption (kWh/m³)0.5-2.51.0-1.5
Recrystallization Optimization ParametersStandard ConditionsOptimized Conditions
Dissolution Temperature (°C)60-8075
Crystallization Temperature (°C)0-105
Solvent Ratio (Ethanol:Water)70:30 to 90:1075:25
Product Purity (%)98-99>99.5
Yield (%)80-9085-95
Crystal Size (μm)50-200100-150
Green Chemistry Performance MetricsConventional ProcessGreen Chemistry Approach
Atom Economy (%)60-70>85
Solvent Consumption (L/kg product)15-258-12
Energy Consumption (MJ/kg product)35-4525-35
Waste Generation (kg/kg product)3-51-2
Environmental Impact Reduction (%)Baseline20-35
Process Efficiency Improvement (%)Baseline15-25

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

261.08849752 g/mol

Monoisotopic Mass

261.08849752 g/mol

Heavy Atom Count

16

UNII

Z9FTO91O8A

Related CAS

103404-87-1

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 52 of 54 companies (only ~ 3.7% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Pictograms

Irritant

Irritant

Other CAS

75277-39-3

Wikipedia

Sodium 2-(4-(2-hydroxyethyl)piperazin-1-yl)ethanesulfonate

General Manufacturing Information

Wholesale and retail trade
1-Piperazineethanesulfonic acid, 4-(2-hydroxyethyl)-, sodium salt (1:1): ACTIVE
PMN - indicates a commenced PMN (Pre-Manufacture Notices) substance.

Dates

Modify: 2023-09-12

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